molecular formula C3H8KNO5P B1613034 Glycine, N-(phosphonomethyl)-, potassium salt CAS No. 70901-12-1

Glycine, N-(phosphonomethyl)-, potassium salt

Cat. No.: B1613034
CAS No.: 70901-12-1
M. Wt: 208.17 g/mol
InChI Key: MFRGZCUFVVSDIM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Information

The systematic nomenclature of Glycine, N-(phosphonomethyl)-, potassium salt follows established International Union of Pure and Applied Chemistry conventions for organophosphorus compounds containing amino acid moieties. According to multiple chemical database sources, the primary IUPAC name for this compound is potassium;(carboxymethylamino)methyl-hydroxyphosphinate. Alternative IUPAC nomenclature includes potassium;2-(phosphonomethylamino)acetate, which emphasizes the acetate portion of the molecular structure. The systematic naming reflects the compound's dual nature as both an amino acid derivative and a phosphonate ester.

The Chemical Abstracts Service registry information for this compound reveals multiple registered identification numbers, indicating the existence of different stoichiometric forms and hydration states. The primary CAS Registry Number is 70901-12-1, while additional CAS numbers include 39600-42-5 and 1613-37-2. These multiple registry numbers reflect variations in stoichiometry, with some entries representing non-specific stoichiometric ratios of potassium to the organic phosphonate moiety.

Chemical database entries provide comprehensive identification codes beyond CAS registry numbers. The compound is assigned the United Nations International Identifier code H2WH3525P0, and the PubChem Compound Identifier numbers include 23716553 and 87063789. The European Community number assignments include 924-295-9, 687-795-3, and 813-293-2, demonstrating the compound's registration across multiple international chemical regulatory frameworks.

The InChI Key identifier LIOPHZNMBKHGAV-UHFFFAOYSA-M provides a unique computational hash for the molecular structure, while alternative InChI Keys such as MFRGZCUFVVSDIM-UHFFFAOYSA-N represent different tautomeric or ionic forms of the compound. These identifier variations reflect the complex ionization states and possible structural arrangements of the phosphonate and carboxylate functional groups.

Molecular Formula and Structural Characterization

The molecular formula of this compound exhibits variations depending on the specific hydration state and stoichiometric composition. The most commonly reported molecular formula is C3H7KNO5P, corresponding to a molecular weight of 207.16 grams per mole. Alternative formulations include C3H8NO5P.xK, where x represents variable potassium stoichiometry, and C3H8KNO5P, which accounts for different hydrogen atom counts associated with various ionization states.

Structural characterization through computational chemistry reveals the three-dimensional arrangement of atoms within the molecule. The canonical Simplified Molecular Input Line Entry System representation is C(C(=O)O)NCP(=O)(O)[O-].[K+], which depicts the ionic dissociation of the potassium cation from the organic phosphonate anion. Alternative SMILES notations include [K+].OC(=O)CNCP(O)([O-])=O and C(C(=O)[O-])NCP(=O)(O)O.[K+], demonstrating different approaches to representing the charge distribution and hydrogen bonding patterns.

The International Chemical Identifier string InChI=1S/C3H8NO5P.K/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);/q;+1/p-1 provides detailed connectivity information, indicating the specific atomic connections and charge states. This representation shows the neutral potassium atom (+1 charge) associated with the deprotonated organic moiety (-1 charge), creating an overall electrically neutral salt compound.

Stereochemical analysis reveals that the compound is achiral, meaning it does not contain asymmetric carbon centers that would create optical isomers. The molecule possesses zero defined stereocenters and zero E/Z centers, indicating a relatively simple three-dimensional geometry without significant conformational complexity. The optical activity is reported as none, confirming the absence of chiral centers that would rotate plane-polarized light.

The heavy atom count totals 11 atoms, consisting of carbon, hydrogen, potassium, nitrogen, oxygen, and phosphorus atoms. The hydrogen bond donor count is reported as 3, corresponding to the hydroxyl groups on the phosphonate moiety and the amine nitrogen. The compound forms a covalently-bonded unit, indicating that the organic portion maintains its structural integrity through covalent bonding, while the potassium ion associates through ionic interactions.

Ionic Composition and Salt Formation Mechanisms

The ionic composition of this compound results from the neutralization reaction between the parent acid N-(phosphonomethyl)glycine and potassium-containing bases. The salt formation mechanism involves acid-base neutralization where the carboxylic acid functionality and phosphonic acid groups of the parent compound react with potassium hydroxide or potassium carbonate. This neutralization process converts the acidic compound into a more water-soluble salt form that exhibits enhanced solubility characteristics compared to the parent acid.

The potassium salt formation occurs through a straightforward neutralization reaction where the free acid form of N-(phosphonomethyl)glycine is treated with potassium carbonate or potassium hydroxide in aqueous solution. The acid form of the parent compound can be neutralized with dilute base to form salts, which are much more soluble in water than the original acid. This enhanced solubility results from the ionic nature of the potassium salt, which readily dissociates in polar solvents to form hydrated ions.

Industrial synthesis methods for producing the potassium salt involve controlled reaction conditions to optimize yield and purity. One documented synthetic approach involves mixing solid parent acid with water, followed by the addition of alkali containing potassium cation under controlled temperature conditions. The reaction mixture undergoes crystallization and drying to obtain the solid potassium salt product. Alternative methods include two-step acid-base neutralization reactions in aqueous systems, where the ratio of raw materials and crystallization conditions are carefully controlled.

The ionic dissociation pattern in aqueous solution demonstrates the compound's behavior as a strong electrolyte. The potassium cation [K+] separates from the organic phosphonate anion, creating a solution containing hydrated potassium ions and the conjugate base of the parent phosphonic acid. The charge distribution within the organic portion involves delocalization between the carboxylate group and the phosphonate moiety, with the negative charge primarily residing on the oxygen atoms of these functional groups.

pH considerations play a crucial role in salt formation and stability. The pH of the resulting salt solutions typically ranges between 4 and 5 when formulated at concentrations approaching 50 percent. The amphoteric nature of the parent compound allows it to be readily dissolved in dilute aqueous bases to produce anionic salts. This pH-dependent behavior influences both the synthesis conditions and the final product characteristics.

The salt formation significantly alters the physical properties compared to the parent acid. While the free acid form exhibits modest water solubility at 1.16 grams per liter at 25 degrees Celsius, conversion to the potassium salt substantially increases aqueous solubility. This enhanced solubility results from the favorable hydration energies of the separated ions in aqueous media, making the potassium salt form more suitable for applications requiring high aqueous solubility.

Properties

CAS No.

70901-12-1

Molecular Formula

C3H8KNO5P

Molecular Weight

208.17 g/mol

IUPAC Name

potassium;2-(phosphonomethylamino)acetate

InChI

InChI=1S/C3H8NO5P.K/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);

InChI Key

MFRGZCUFVVSDIM-UHFFFAOYSA-N

SMILES

C(C(=O)O)NCP(=O)(O)[O-].[K+]

Canonical SMILES

C(C(=O)O)NCP(=O)(O)O.[K]

Pictograms

Environmental Hazard

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The core synthetic strategy involves the reaction of glycine with formaldehyde and a phosphorus-containing reagent (commonly dialkyl phosphites or chloromethylphosphonic acid derivatives), followed by hydrolysis and neutralization to yield the potassium salt. The process typically proceeds through the formation of an intermediate phosphonomethylated ester or acid, which is then converted into the potassium salt form.

Phosphonomethylation via Dialkyl Phosphite and Formaldehyde (Methanolic Medium)

A prominent method described in US Patent US4486359A involves the following steps:

  • Step 1: Formation of Intermediate
    Glycine is reacted with paraformaldehyde in a methanolic alkaline solution to form an N-hydroxymethylglycine intermediate.
  • Step 2: Reaction with Dialkyl Phosphite
    The intermediate is then reacted with dialkyl phosphite (e.g., dimethyl phosphite) at 25°-60°C to form dialkyl esters of N-phosphonomethylglycine.
  • Step 3: Acid Hydrolysis
    The dialkyl ester is hydrolyzed in the presence of a strong mineral acid (e.g., hydrochloric acid) at elevated temperature (110°-120°C) to yield N-phosphonomethylglycine.
  • Step 4: Neutralization with Potassium Base
    The acid is neutralized with potassium carbonate or potassium hydroxide to produce the potassium salt of N-phosphonomethylglycine.
  • Purification
    The product is crystallized and isolated by filtration and washing, yielding a high-purity potassium salt.

Key Process Parameters:

Parameter Typical Conditions
Solvent Methanol (anhydrous)
Temperature (phosphite reaction) 25°-60°C
Reaction time (phosphite reaction) ~60 minutes
Hydrolysis temperature 110°-120°C
pH during reaction Controlled to avoid side reactions (lower pH preferred)
Molar ratios Glycine and formaldehyde: 1.1-1.9 equiv related to dialkyl phosphite

Example Data:

  • Sodium hydroxide (0.875 mole) dissolved in 1000 mL methanol
  • Paraformaldehyde (1.10 mole) added and depolymerized
  • Glycine (1.1 mole) added, heated to 60°C
  • Dimethyl phosphite (1.0 mole) added dropwise, refluxed 60 min
  • Hydrochloric acid added for hydrolysis and acidification
  • Potassium salt isolated after neutralization and crystallization yielding 43 kg of 97.5% pure product (crystalline form) from 1.48 kmol scale.

Phosphonomethylation via Chloromethylphosphonic Acid (Alkaline Medium)

An alternative industrial method involves reacting glycine with chloromethylphosphonic acid in an aqueous alkaline medium (e.g., sodium hydroxide), followed by acidification and neutralization:

  • Glycine and chloromethylphosphonic acid are mixed with aqueous sodium hydroxide maintaining pH between 10 and 12.
  • The reaction mixture is refluxed for extended periods (e.g., 20 hours) to ensure complete phosphonomethylation.
  • After cooling, hydrochloric acid is added to precipitate N-phosphonomethylglycine.
  • The crude product is filtered and further neutralized with potassium carbonate to yield the potassium salt.
  • This method can be scaled industrially but requires careful pH control to minimize side-products such as bis-phosphonomethylglycine and unreacted glycine.

Oxidation Route from Aminophosphinic Compounds

N-phosphonomethylglycine can also be prepared by oxidation of N-phosphinomethylglycine using oxidizing agents such as mercuric chloride:

  • N-phosphinomethylglycine is refluxed with mercuric chloride in water.
  • Mercuric chloride is reduced to mercurous chloride, which is filtered off.
  • The filtrate is treated with hydrogen sulfide to remove mercury residues and concentrated to isolate N-phosphonomethylglycine.
  • Subsequent neutralization with potassium carbonate yields the potassium salt.

Salt Formation and Variants

  • The potassium salt is typically formed by neutralizing the free acid (N-phosphonomethylglycine) with potassium carbonate or potassium hydroxide in aqueous solution.
  • Mono-, di-, and tripotassium salts can be prepared by adjusting the stoichiometry of the base.
  • Other metal salts (e.g., sodium, lithium, calcium, magnesium) and amine salts are also accessible by similar neutralization methods.

Comparative Table of Preparation Routes

Method Key Reagents Conditions Advantages Challenges
Dialkyl Phosphite + Formaldehyde (Methanolic) Glycine, paraformaldehyde, dimethyl phosphite, HCl 25°-60°C reaction, acid hydrolysis at 110-120°C High selectivity, less side products, scalable Requires methanol solvent, careful pH control
Chloromethylphosphonic Acid + Glycine (Alkaline) Glycine, chloromethylphosphonic acid, NaOH, HCl Reflux 20 h, pH 10-12, acidification Industrially established, direct phosphonomethylation Side reactions forming bis-phosphonomethylglycine, purification needed
Oxidation of Aminophosphinic Intermediate N-phosphinomethylglycine, mercuric chloride Reflux with HgCl2, filtration, H2S treatment Alternative synthetic route Use of toxic mercury compounds, environmental concerns
Salt Formation N-phosphonomethylglycine, K2CO3 or KOH Room temperature, aqueous solution Simple neutralization step Requires pure acid precursor

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Glycine, N-(phosphonomethyl)-, potassium salt can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

    Substitution: This compound can participate in substitution reactions where the phosphonomethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Substitution Reagents: Various halogenated compounds can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a reagent in the synthesis of other organophosphorus compounds.
  • Studied for its potential use in developing new herbicidal formulations.

Biology:

  • Investigated for its effects on plant physiology and biochemistry.
  • Used in studies related to enzyme inhibition and metabolic pathways in plants.

Medicine:

  • Research is ongoing to explore its potential applications in medical treatments, particularly in targeting specific enzymes.

Industry:

Mechanism of Action

Enzyme Inhibition:

Comparison with Similar Compounds

Comparison with Similar Glyphosate Salts

Glyphosate is formulated as various salts to optimize solubility, environmental compatibility, and herbicidal performance. Below is a detailed comparison of glyphosate-potassium with other common salts:

Table 1: Key Properties of Glyphosate Salts

Property Potassium Salt Isopropylammonium Salt Monoammonium Salt Trimethylsulfonium Salt (Sulphosate)
IUPAC Name Potassium N-[(hydroxyphosphinato)methyl]glycine Isopropylammonium N-(phosphonomethyl)glycinate Ammonium N-[(hydroxyphosphinato)methyl]glycine Trimethylsulfonium N-[(hydroxyphosphinato)methyl]glycine
Molecular Formula C₃H₇KNO₅P C₆H₁₇N₂O₅P C₃H₁₁N₂O₅P C₄H₁₄NO₅PS
Solubility High (e.g., 620 g/L in Zapp Qi®) Moderate (486 g/L in MON 52276) Moderate (792.5 g/kg in Roundup® WG) Moderate (450 g/L in Roundup Energy®)
Acid Equivalent (ae) 480–500 g/L 360–450 g/L 720 g/kg 450 g/L
Typical Use High-concentration SC formulations Standard SL formulations Dry formulations (e.g., granules) Low-drift applications
Environmental Impact High mobility in soils due to solubility Moderate mobility Lower mobility Reduced volatility

Key Differences in Efficacy and Application

Solubility and Formulation Concentration: The potassium salt’s high solubility (e.g., 620 g/L in Zapp Qi®) allows for concentrated soluble liquid (SL) formulations, reducing transport costs . In contrast, the monoammonium salt is often used in dry, dispersible granules (e.g., 792.5 g/kg in Roundup® WG) . Isopropylammonium salts (e.g., MON 52276 at 360 g/L ae) are less concentrated but widely used in pre-mix solutions .

Environmental Behavior :

  • Potassium salts exhibit higher soil mobility due to solubility, increasing leaching risks in sandy soils . Trimethylsulfonium salts (sulphosate) mitigate volatility, reducing off-target drift .

Hard Water Compatibility :

  • Potassium salts perform better in hard water (high Ca²⁺/Mg²⁺) compared to isopropylammonium salts, which may precipitate and lose efficacy .

Efficacy in Weed Control: All salts show comparable herbicidal activity at equivalent acid equivalents. For example, potassium and isopropylammonium salts achieved similar control of Eleusine indica and Cuscuta gronovii .

Degradation Pathways: Glyphosate degrades via C–N or C–P bond cleavage, producing aminomethylphosphonic acid (AMPA) or sarcosine .

Research Findings and Practical Considerations

  • Toxicity : All glyphosate salts share similar mammalian toxicity profiles (e.g., endocrine disruption, erythrocyte damage) . However, adjuvant composition in formulations (e.g., surfactants) may modulate toxicity .
  • Resistance Management : Overreliance on glyphosate salts has led to resistant weeds (e.g., Eleusine indica), necessitating rotation with alternative herbicides like paraquat .
  • Regulatory Status: The potassium salt is approved in the EU and U.S., but regulatory scrutiny focuses on glyphosate’s overall environmental persistence and carcinogenicity .

Biological Activity

Glycine, N-(phosphonomethyl)-, potassium salt, commonly known as glyphosate potassium salt, is a widely used herbicide that exhibits significant biological activity against a broad spectrum of plant species. This article delves into its biological activity, encompassing its mechanisms of action, effects on various organisms, and relevant case studies.

Chemical Structure and Properties

Glyphosate potassium salt is a salt form of glyphosate, an organophosphorus compound with the chemical formula C3_3H6_6N3_3O5_5P. It is characterized by the following structural features:

  • Molecular Weight : 169.07 g/mol
  • Solubility : Highly soluble in water
  • pH : Typically neutral to slightly alkaline in solution

Glyphosate acts primarily by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial in the shikimic acid pathway—a metabolic route not found in animals but essential for the biosynthesis of aromatic amino acids in plants and microorganisms. This inhibition leads to the disruption of protein synthesis and ultimately results in plant death.

Key Points:

  • Target Enzyme : EPSPS
  • Pathway Affected : Shikimic acid pathway
  • End Result : Inhibition of protein synthesis and plant mortality

Effects on Plants

Glyphosate is known for its effectiveness against various weed species, including annual and perennial weeds. Its systemic nature allows it to be absorbed through foliage and translocated throughout the plant, affecting both leaves and roots.

Efficacy Data Table

Weed SpeciesApplication Rate (g/ha)Control Efficacy (%)
Common Waterhemp84095
Velvetleaf56090
Pitted Morning Glory42085

Effects on Non-Target Organisms

Research indicates that glyphosate has varying effects on non-target organisms, including beneficial insects, soil microorganisms, and aquatic life. Studies have shown potential impacts on biodiversity due to its widespread use.

Case Study: Aquatic Toxicity

A study evaluated the effects of glyphosate on fish species such as Danio rerio (zebrafish). Results indicated a decrease in survival rates at concentrations above 10 mg/L, with observed behavioral changes at lower concentrations.

Toxicological Profile

The toxicological profile of glyphosate potassium salt has been extensively studied. Key findings include:

  • Acute Toxicity : Low toxicity via oral and dermal exposure.
  • Chronic Effects : Long-term exposure has been associated with renal toxicity in rodent studies.
  • Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classified glyphosate as "probably carcinogenic in humans" based on limited evidence from human studies and sufficient evidence from animal studies.

Regulatory Status

Glyphosate potassium salt is regulated under various environmental protection agencies worldwide. Its use is subject to strict guidelines to mitigate risks to human health and the environment.

Regulatory Framework Table

RegionRegulatory Status
United StatesRegistered with EPA
European UnionSubject to restrictions
CanadaRegistered with PMRA

Q & A

Q. What are the standard synthetic routes for preparing the potassium salt of N-(phosphonomethyl)glycine, and how is purity validated?

The potassium salt is synthesized by neutralizing N-(phosphonomethyl)glycine with potassium carbonate. Stoichiometric adjustments (e.g., 1:1 to 1:3 molar ratios) yield mono-, di-, or tripotassium salts. Purity is confirmed via elemental analysis (C, H, N, P content), NMR spectroscopy (to verify phosphonomethyl and glycine moieties), and X-ray diffraction for crystallinity. For example, a mono-potassium salt with ½H₂O showed calculated/found values: C (16.65/16.67%), H (3.70/3.85%), N (6.46/6.32%) .

Q. What analytical techniques are critical for characterizing metal chelates of N-(phosphonomethyl)glycine salts?

Spectrophotometric titration (e.g., UV-Vis at 250–300 nm) and potentiometric methods are used to determine stability constants of metal chelates (e.g., Cu²⁺, Zn²⁺). Coordination geometry is assessed via IR spectroscopy (phosphonate O-P-O stretching at 950–1100 cm⁻¹) and X-ray crystallography. For Cu(II) complexes, log K values range from 8.2 to 10.5, depending on pH and ligand-to-metal ratios .

Q. How does the choice of salt form (e.g., potassium vs. ammonium) impact solubility and herbicidal activity?

Potassium salts generally exhibit higher water solubility (e.g., ~48.7% active ingredient in formulations) compared to ammonium or isopropylamine salts. Solubility directly affects foliar absorption and translocation efficiency. Activity is assessed via in planta assays measuring shikimate pathway inhibition (HPLC quantification of shikimate-3-phosphate accumulation) .

Advanced Research Questions

Q. How do pH and hydrogen peroxide concentration optimize the oxidative decomposition of N-(phosphonomethyl)glycine potassium salt in remediation systems?

At pH 10.5 ([OH⁻] = 0.3 mmol/L), H₂O₂ (0.2 mol/L) achieves maximal degradation via nucleophilic attack and hydroxyl radical pathways. Second-order rate constants (k = 0.012–0.045 L mol⁻¹ s⁻¹) are derived from kinetic studies using HPLC to monitor substrate decay. Micellar catalysis (e.g., cetylpyridinium chloride) enhances reaction rates by 30–50% via substrate partitioning .

Q. What methodologies resolve contradictions in carcinogenicity risk assessments for N-(phosphonomethyl)glycine derivatives?

Discrepancies between IARC (possible carcinogen) and WHO/FAO (no direct evidence) arise from study design differences. In vitro genotoxicity assays (e.g., Ames test, micronucleus assay) and epidemiological cohorts (lymphohematopoietic cancer incidence) are compared using meta-analysis. Confounding variables (e.g., surfactant additives in formulations) necessitate controlled in vivo studies with pure salts .

Q. How does soil mineralogy influence the mobility and mineralization of N-(phosphonomethyl)glycine potassium salt?

Phosphate-rich soils (e.g., paddy fields) enhance adsorption via ligand exchange with Fe/Al oxides, reducing leaching. Mineralization is tracked via ¹⁴C isotope studies, showing 60–80% degradation to AMPA and CO₂ within 60 days. Co-application with monoammonium phosphate (MAP) slows degradation by competing for sorption sites .

Q. What kinetic models describe the borate-activated decomposition of N-(phosphonomethyl)glycine in alkaline conditions?

Borate monoethanolamine acts as a nucleophilic catalyst, reducing activation energy by 15–20 kJ/mol. Pseudo-first-order kinetics (R² > 0.98) are observed, with rate constants proportional to borate concentration (0.0027–0.0178 mol/L). Reaction progress is monitored via LC-MS, identifying intermediates like glycine-phosphonate adducts .

Experimental Design & Data Analysis

Q. How is Pollution-Induced Community Tolerance (PICT) assayed in soil microbial communities exposed to glyphosate salts?

Soil slurries (1:2.5–1:7.5 soil-to-water ratio) are dosed with 0–1500 mg/L potassium salt. Metabolic tolerance is quantified via substrate-induced respiration (SIR) using coumaric acid. EC₅₀ values (e.g., 300 mg/L for ZAV soil) indicate microbial adaptation. Community shifts are analyzed via 16S rRNA sequencing .

Q. What statistical approaches reconcile variability in glyphosate salt toxicity across aquatic species?

Species sensitivity distributions (SSDs) model LC₅₀ data for algae (e.g., Pseudokirchneriella subcapitata, EC₅₀ = 2.1 mg/L) and fish (e.g., Oncorhynchus mykiss, LC₅₀ = 55 mg/L). Bootstrapping (10,000 iterations) calculates hazardous concentrations (HC₅ = 0.8 mg/L) for ecological risk assessments .

Tables

Parameter Value Reference
Mono-K salt solubility (H₂O)620 g/L at 25°C
Cu(II) chelate log K10.5 (pH 7.0)
Decomposition k (pH 10.5)0.045 L mol⁻¹ s⁻¹
Soil adsorption coefficient (Kd)120–180 mL/g (phosphate-rich)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Glycine, N-(phosphonomethyl)-, potassium salt
Reactant of Route 2
Glycine, N-(phosphonomethyl)-, potassium salt

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